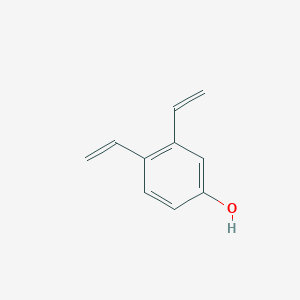

3,4-Diethenylphenol

Description

Historical Perspectives on Phenolic and Vinylic Scaffolds in Organic Synthesis

The historical significance of phenolic and vinylic compounds provides a crucial backdrop for understanding the potential of 3,4-Diethenylphenol. Phenolic resins, first synthesized in the early 20th century by Leo Baekeland, marked the dawn of the age of synthetic polymers. acs.orgresearchgate.net These thermosetting plastics, known as Bakelite, were celebrated for their durability, heat resistance, and electrical insulating properties, finding use in everything from kitchenware to automotive parts. acs.org The synthesis of these resins, involving the reaction of phenol (B47542) with formaldehyde (B43269), laid the groundwork for the study of phenol-based polymers. acs.orgresearchgate.net

Concurrently, the study of vinylic compounds, particularly those with the CH₂=CH- group, revolutionized the chemical industry. rsc.org The polymerization of vinyl monomers like styrene (B11656) led to the production of a vast array of plastics and synthetic rubbers. rsc.org The reactivity of the vinyl group, susceptible to various polymerization techniques, has made it a cornerstone of polymer chemistry. semanticscholar.org The intersection of these two fields, in the form of vinylphenols, has led to the development of monomers that combine the properties of both phenols and styrenes, offering pathways to new materials. nih.govrsc.org

Significance of Multifunctional Aromatic Ethers/Alkenes in Chemical Synthesis and Materials Science

Multifunctional aromatic compounds, such as those containing both hydroxyl and vinyl groups, are of immense interest in chemical synthesis and materials science. chemicalbook.comwikipedia.org The phenolic hydroxyl group can be easily converted into an ether, providing a handle for further functionalization or for altering the electronic properties of the molecule. The vinyl groups, on the other hand, are amenable to a wide range of polymerization reactions, including radical, cationic, and anionic polymerization. nih.gov This dual reactivity allows for the creation of complex polymer architectures, such as cross-linked networks, and for the incorporation of specific functionalities into polymer backbones.

Aromatic compounds are foundational to the development of advanced materials, including high-performance polymers, organic electronic devices, and pharmaceuticals. chemicalbook.comwikipedia.org The ability to precisely control the arrangement of functional groups on an aromatic scaffold is key to tuning the properties of these materials. For instance, the introduction of multiple vinyl groups, as in divinylbenzene, is a common strategy for creating cross-linked polymers with enhanced thermal and mechanical stability. chemsrc.com The presence of a phenolic group in such a molecule adds another layer of functionality, potentially influencing properties like adhesion, solubility, and antioxidant capacity.

Current Research Landscape and Emerging Directions for this compound Investigation

The current research landscape for divinylphenols is largely focused on isomers other than this compound, such as 2,4- and 2,6-divinylphenol. These compounds are often found in mixtures known as styrenated phenols, which are produced by the alkylation of phenol with styrene and are widely used as antioxidants in the rubber and plastics industries. mdpi.comacs.org The synthesis of styrenated phenols typically yields a mixture of mono-, di-, and tristyrenated products, with the regioselectivity of the reaction being a key challenge. mdpi.comnih.gov

Recent research has explored more controlled methods for the synthesis of vinylphenols, including enzymatic and catalyst-free decarboxylation of hydroxycinnamic acids. rsc.org These methods offer the potential for greater selectivity and more sustainable production routes. Furthermore, advances in polymerization techniques, such as living anionic polymerization, have enabled the synthesis of well-defined polymers from vinylphenol derivatives.

For this compound specifically, several research directions can be envisioned. A primary focus would be the development of regioselective synthetic routes to obtain the pure 3,4-isomer, which would allow for a detailed investigation of its unique properties. researchgate.net Subsequent research could then explore its polymerization behavior, both as a homopolymer and as a comonomer with other vinyl compounds. The resulting polymers could exhibit interesting thermal, mechanical, and antioxidant properties, making them potential candidates for advanced materials applications. The reactivity of the phenolic group could also be exploited for post-polymerization modification, allowing for the introduction of further functionalities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

111861-24-6 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3,4-bis(ethenyl)phenol |

InChI |

InChI=1S/C10H10O/c1-3-8-5-6-10(11)7-9(8)4-2/h3-7,11H,1-2H2 |

InChI Key |

QRQZYWXCCOWFJR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=C1)O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diethenylphenol and Its Chemical Precursors

Established Synthetic Pathways to 3,4-Diethenylphenol

The traditional synthesis of this compound often relies on multi-step procedures starting from readily available phenolic precursors. These methods are categorized based on their strategic approach to building the final molecule.

Convergent and Linear Synthesis Strategies for the Diethenylphenol Core

The construction of the this compound core can be approached through either linear or convergent strategies. taylorandfrancis.com

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step modification of the starting material. taylorandfrancis.com | Conceptually simple to plan. | Lower overall yield for multi-step syntheses. taylorandfrancis.com |

| Convergent | Independent synthesis of fragments followed by coupling. sandiego.edu | Higher overall efficiency and yield. taylorandfrancis.comsandiego.edu | May require more complex initial planning. |

Role of Regioselectivity and Chemoselectivity in Dienylphenol Formation

Controlling the placement and reaction of functional groups is critical in the synthesis of this compound.

Regioselectivity: This refers to the control of the position of the vinyl group installation. In the context of this compound, it is crucial to direct the vinylation to the 3- and 4-positions of the phenol (B47542) ring. This is often achieved by starting with precursors that have reactive handles, such as halogens or triflates, at these specific positions. The inherent directing effects of the hydroxyl group on the aromatic ring also play a role in the selectivity of certain reactions.

Chemoselectivity: This is the ability to react with one functional group in the presence of others. For precursors containing multiple reactive sites, such as a phenolic hydroxyl group and a halide, chemoselectivity is key. For example, in cross-coupling reactions, the phenolic hydroxyl group is often protected to prevent it from interfering with the catalytic cycle that introduces the vinyl groups.

Innovative Synthetic Approaches and Methodological Development

Recent advancements in organic synthesis have provided more sophisticated and efficient methods for preparing this compound and its analogs.

Metal-Catalyzed Cross-Coupling Strategies for Ethenyl Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for introducing vinyl groups onto aromatic rings. taylorandfrancis.com Several named reactions are applicable here:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. libretexts.org For this compound, this would typically involve reacting a 3,4-dihalophenol (or its protected form) with a vinylboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

Heck Reaction: The Heck reaction couples an alkene with an aryl halide or triflate. taylorandfrancis.com To synthesize this compound, a protected 3,4-dihalophenol could be reacted with ethylene (B1197577) gas under palladium catalysis. taylorandfrancis.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or triflate. organic-chemistry.orglibretexts.org A 3,4-dihalophenol could be coupled with a vinylstannane reagent using a palladium catalyst. wikipedia.orgorganic-chemistry.org A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

| Coupling Reaction | Key Reactants | Typical Catalyst |

| Suzuki-Miyaura | Dihalophenol, Vinylboronic acid libretexts.org | Pd(PPh₃)₄, Pd(OAc)₂ libretexts.org |

| Heck | Dihalophenol, Ethylene taylorandfrancis.com | Pd(OAc)₂, PdCl₂(PPh₃)₂ taylorandfrancis.com |

| Stille | Dihalophenol, Vinylstannane wikipedia.orgorganic-chemistry.org | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ numberanalytics.com |

Stereoselective Synthesis of this compound and Related Analogs

While this compound itself does not possess stereocenters, the methodologies used for its synthesis can be applied to create chiral analogs. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms. For instance, if substituted vinyl groups were to be introduced, stereoselective methods like the Wittig reaction could be employed to control the geometry (E/Z) of the resulting double bonds. The choice of the Wittig reagent and reaction conditions can influence which stereoisomer is formed preferentially. numberanalytics.com

Exploitation of Advanced Reagents and Reaction Conditions in Diethenylphenol Synthesis

The synthesis of this compound can also be achieved through the olefination of a suitable precursor, such as 3,4-dihydroxybenzaldehyde (B13553). wikipedia.orgsigmaaldrich.com

Wittig Reaction: This reaction utilizes a phosphorus ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. numberanalytics.commasterorganicchemistry.com To synthesize this compound, 3,4-dihydroxybenzaldehyde (or a protected version) could be treated with a methylidene phosphorus ylide, generated from a methyltriphenylphosphonium (B96628) salt and a strong base. google.comnumberanalytics.com This would convert the aldehyde group into a vinyl group. If starting from a precursor with two aldehyde groups, a double Wittig reaction could potentially install both vinyl groups.

A plausible synthetic route starting from 3,4-dihydroxybenzaldehyde would involve:

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily targets the most common synthetic route, the Wittig reaction, which traditionally involves hazardous solvents and reagents.

Key green modifications to the Wittig reaction include:

Use of Safer Solvents: Traditional Wittig reactions often utilize solvents like N,N-dimethylformamide (DMF) or diethyl ether. Greener approaches replace these with water or ethanol. acs.org Performing the reaction in an aqueous medium at room temperature significantly reduces the environmental impact. sciepub.com

Energy Efficiency: Many traditional Wittig protocols require heating or refluxing for extended periods. Green methods aim for reactions at ambient temperature and pressure, which reduces energy consumption. acs.orgsciepub.com

Atom Economy and Waste Reduction: The classic Wittig reaction has inherently poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. While this is difficult to avoid completely, developing catalytic versions of the Wittig reaction is an active area of research that aims to reduce this waste. numberanalytics.com Furthermore, using aqueous conditions can simplify product isolation via precipitation, avoiding the need for large volumes of organic solvents for extraction.

The following table summarizes the comparison between traditional and green Wittig reaction conditions.

| Principle | Traditional Wittig Reaction | Green Wittig Reaction Modification |

| Solvent | Organic solvents (e.g., DMF, THF, Diethyl Ether) | Water, Ethanol |

| Base | Strong, hazardous bases (e.g., n-Butyllithium) | Safer bases (e.g., Sodium hydroxide) |

| Energy | Often requires heating/reflux | Can often be performed at room temperature |

| Workup | Liquid-liquid extraction with organic solvents | Product precipitation and filtration from aqueous media |

Synthesis of Structurally Modified this compound Derivatives

The two vinyl groups on this compound are reactive handles that allow for further structural modifications, leading to the creation of functionalized molecules and polymers.

Introduction of Orthogonal Functionalities

Orthogonal functionalities are distinct reactive groups within a molecule that can be addressed independently without interfering with each other. In the context of this compound, the phenolic hydroxyl group and the two vinyl groups offer primary sites for selective modification.

One common strategy is the protection or "blocking" of the phenolic hydroxyl group before further reactions involving the vinyl groups. justia.com This prevents unwanted side reactions or polymerization. For example, the hydroxyl group can be converted into an ether or an ester. A patent details the functionalization of a polymer with a similar divinylphenol structure where the phenolic hydroxyl groups were reacted with allyl chloride to form allyl ethers. google.com This alkylation is performed after the initial polymerization of the divinylphenol monomers. google.com

The vinyl groups themselves can be targeted for specific transformations. For instance, hydrosilylation can be used to introduce silane (B1218182) functionalities to the vinyl groups, which is a common strategy in materials science for creating cross-linkable polymers or improving adhesion. justia.com

Synthesis of Oligomeric and Higher Order Architectures from Diethenylphenol Monomers

The presence of two vinyl groups makes this compound an excellent monomer for polymerization and the synthesis of higher-order structures like oligomers and polymers. The reactivity of the phenolic hydroxyl group can, however, lead to instability and uncontrolled oligomerization through transesterification-like reactions if not properly managed. justia.com

Controlled polymerization can be achieved to create polymers with specific properties. A documented example, although with a different divinylphenol isomer, involves the polymerization of 4,4'-(9-fluorenylidene)divinylphenol with 1,4-bis(methoxymethyl)benzene. google.com This process yields a high-carbon-content polymer suitable for applications in microelectronics as a hardmask material. google.com The resulting polymer retains reactive sites that can be further functionalized. google.com

Advanced Spectroscopic Characterization of 3,4 Diethenylphenol and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. savemyexams.comorganicchemistrydata.org

High-resolution ¹H NMR spectroscopy allows for the identification and characterization of the proton environments within 3,4-diethenylphenol and its precursors. The chemical shift (δ), multiplicity, and coupling constants (J) of each proton signal provide a wealth of information about its electronic environment and spatial relationship to neighboring protons. acs.org

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the vinyl protons, and the phenolic hydroxyl proton. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their specific shifts and coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The vinyl protons would resonate in the range of 5.0 to 7.0 ppm, exhibiting characteristic geminal, cis, and trans couplings. The phenolic -OH proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | ~7.0-7.2 | d | J ≈ 8.0 |

| H-5 | ~6.8-7.0 | dd | J ≈ 8.0, 2.0 |

| H-6 | ~6.9-7.1 | d | J ≈ 2.0 |

| -CH=CH₂ (α-H) | ~6.6-6.8 | ddd | J ≈ 17.0, 10.5, 1.0 |

| -CH=CH₂ (β-H, trans) | ~5.7-5.9 | dd | J ≈ 17.0, 1.5 |

| -CH=CH₂ (β-H, cis) | ~5.2-5.4 | dd | J ≈ 10.5, 1.5 |

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. savemyexams.comudel.edu Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its hybridization and electronic environment. libretexts.org Aromatic carbons typically resonate between 110 and 160 ppm, while the sp² carbons of the vinyl groups appear in a similar region. The carbon atom attached to the hydroxyl group (C-1) is expected to be shifted further downfield due to the deshielding effect of the oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~155 |

| C-2 | ~115 |

| C-3 | ~130 |

| C-4 | ~128 |

| C-5 | ~118 |

| C-6 | ~120 |

| -C H=CH₂ | ~136 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms. princeton.eduharvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons and between the protons within each vinyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This allows for the direct assignment of a proton's signal to the carbon it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. princeton.edu This can provide information about the through-space proximity of different parts of the molecule.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials. preprints.orgmdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. preprints.org For this compound, ssNMR could be used to:

Characterize crystalline and amorphous forms: Different solid forms of the compound will give distinct ssNMR spectra, allowing for the identification and quantification of different polymorphs or amorphous content.

Study intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to probe intermolecular hydrogen bonding involving the phenolic hydroxyl group.

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity (e.g., COSY, HMQC, HSQC, NOESY)

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. tanta.edu.egmdpi.com The resulting spectrum serves as a unique "molecular fingerprint" and provides direct information about the functional groups present. uci.edu

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. sitp.ac.cn

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, often broadened due to hydrogen bonding.

C-H Stretches (Aromatic and Vinyl): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while vinyl C-H stretches are also found in this region.

C=C Stretches (Aromatic and Vinyl): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the vinyl groups will give rise to absorptions in the 1450-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) will appear in the 1200-1300 cm⁻¹ range.

Out-of-Plane Bending (Vinyl C-H): Strong absorption bands in the 900-1000 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of the C-H bonds on the vinyl groups.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200-3600 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Vinyl C-H | Stretch | 3010-3095 |

| Aromatic C=C | Stretch | 1500-1600 |

| Vinyl C=C | Stretch | 1620-1680 |

| Phenolic C-O | Stretch | 1200-1300 |

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, providing a "fingerprint" based on the inelastic scattering of monochromatic light. uliege.be It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to infrared (IR) spectroscopy for a complete vibrational assignment. For this compound, the Raman spectrum is predicted to be rich with distinct bands corresponding to the phenol ring, the vinyl groups, and the coupling between them.

The key vibrational modes expected for this compound are analogous to those observed in polystyrene and substituted styrenes. physicsopenlab.orgaip.org The spectrum can be divided into several key regions:

C-H Vibrations: High-frequency vibrations around 3000-3100 cm⁻¹ are attributed to C-H stretching modes of both the aromatic ring and the vinyl groups. physicsopenlab.org

C=C Stretching: Intense bands in the 1600-1640 cm⁻¹ region are characteristic of the C=C double bond stretching vibrations of the two ethenyl groups. Aromatic C=C stretching vibrations from the benzene ring are also expected in the 1580-1610 cm⁻¹ range. researchgate.net

Ring Vibrations: A very strong, sharp peak anticipated around 1000 cm⁻¹ corresponds to the symmetric "breathing" mode of the benzene ring, a classic diagnostic feature for substituted benzenes. researchgate.net

Low-Frequency Modes: The region below 1000 cm⁻¹ will contain a variety of in-plane and out-of-plane C-H bending modes, as well as C-C-C skeletal deformations. physicsopenlab.org

The specific substitution pattern (3,4-) will influence the exact frequencies and intensities of these modes, providing a unique spectral signature.

Predicted Raman Active Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group Origin |

| Aromatic C-H Stretch | ~3050 - 3080 | Phenyl Ring |

| Vinylic C-H Stretch | ~3010 - 3030 | Ethenyl Groups |

| Vinylic C=C Stretch | ~1620 - 1640 | Ethenyl Groups |

| Aromatic C=C Stretch | ~1580 - 1610 | Phenyl Ring |

| CH₂ Scissoring | ~1410 - 1420 | Ethenyl Groups |

| Ring Breathing (Trigonal) | ~1000 | Phenyl Ring |

| C-O Stretch | ~1250 | Phenolic C-O |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. spectralworks.com This precision allows for the determination of a molecule's exact mass, which in turn enables the unambiguous calculation of its elemental formula. msu.edu

For this compound, the molecular formula is C₁₀H₁₀O. While a standard mass spectrometer would show a nominal molecular ion peak at m/z 146, HRMS can distinguish it from other potential compounds with the same nominal mass but different elemental compositions.

The exact mass is calculated using the most abundant isotopes of each element:

¹²C: 12.000000 Da

¹H: 1.007825 Da

¹⁶O: 15.994915 Da

Calculation of Exact Mass for C₁₀H₁₀O: (10 × 12.000000) + (10 × 1.007825) + (1 × 15.994915) = 146.073165 Da

Observation of a molecular ion peak at this precise m/z value in an HRMS experiment would provide strong evidence to confirm the elemental composition of this compound. spectralworks.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a multi-stage technique used to further confirm molecular structure. researchgate.netunt.edu In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is selected by the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting "daughter" or "product" ions are analyzed by a second mass analyzer. unt.edu This process reveals the fragmentation pathways of the parent ion, offering detailed structural insights. researchgate.net

For this compound ([C₁₀H₁₀O]⁺•, m/z ≈ 146.07), the fragmentation pattern is expected to be a composite of phenol and styrene-type cleavages.

Predicted Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Fragmentation Pathway |

| 146 | 145 | H• | Loss of a hydrogen radical, likely from the phenolic hydroxyl group. |

| 146 | 118 | CO | Expulsion of carbon monoxide, a characteristic fragmentation of phenols. docbrown.info |

| 146 | 117 | CHO• | Loss of a formyl radical, another common pathway for phenols. |

| 146 | 119 | C₂H₃• | Loss of a vinyl radical from one of the side chains. |

| 118 | 92 | C₂H₂ | Loss of acetylene (B1199291) from the [M-CO]⁺• fragment. |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, probes the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of light. libretexts.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower-energy (bonding or non-bonding) orbitals to higher-energy (anti-bonding) orbitals. For this compound, the presence of an extended conjugated system—where the π-electrons of the two vinyl groups are in conjugation with the π-system of the aromatic ring—is expected to dominate its UV-Vis spectrum.

Phenol itself typically shows two primary absorption bands around 210 nm and 270 nm. researchgate.net

Styrene (B11656) , which has a single vinyl group conjugated to a benzene ring, exhibits a strong absorption (π → π* transition) around 245-250 nm. photochemcad.com

In this compound, the extended conjugation involving two vinyl groups will cause a bathochromic shift (a shift to longer wavelengths) compared to both phenol and styrene. libretexts.orgunits.it This is because conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound (in a non-polar solvent):

| Predicted λₘₐₓ | Electronic Transition | Structural Origin |

| ~260-280 nm | π → π | Strong absorption due to the extended conjugated system (diethenyl-phenyl). |

| ~290-310 nm | π → π | Weaker absorption band, analogous to the benzenoid band, shifted to longer wavelength. |

The exact position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence and Phosphorescence Spectroscopy for Emissive Properties

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic singlet state back to the ground state. horiba.commdpi.com Molecules with extended conjugated and rigid structures, like this compound, are often fluorescent.

Fluorescence: Upon excitation at a wavelength corresponding to its absorption band (e.g., ~270 nm), this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). uci.edu The emission spectrum would be a mirror image of the longest-wavelength absorption band. The phenolic -OH group and the extended π-system are both known to contribute to fluorescence. rsc.orgresearchgate.net The quantum yield of fluorescence will depend on the efficiency of the radiative decay process versus non-radiative pathways like internal conversion and vibrational relaxation.

Phosphorescence: Phosphorescence is emission that occurs from an excited triplet state. This transition is "forbidden" and thus occurs on a much longer timescale than fluorescence. It is typically observed only at low temperatures in a rigid matrix, which minimizes collisional deactivation of the long-lived triplet state. While possible, significant phosphorescence from this compound at room temperature in solution would be unlikely.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material. mdpi.com By irradiating a sample with X-rays and analyzing the resulting diffraction pattern, researchers can elucidate the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. mdpi.comforcetechnology.com This information is crucial for confirming the molecular structure of a synthesized compound, understanding its physical properties, and studying polymorphism, where a compound can exist in multiple crystalline forms. mdpi.comrms-foundation.ch

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a molecule. mdpi.comrigaku.com This technique requires a well-ordered, single crystal of the compound, typically with dimensions of 0.1-0.5 mm. rsc.org When a monochromatic X-ray beam is directed at the crystal, it diffracts in a unique pattern of spots. researchgate.net The positions and intensities of these spots are used to calculate an electron density map, from which the atomic positions can be determined with high precision. mdpi.com

For a novel compound like this compound, obtaining a single crystal suitable for SCXRD would provide unambiguous proof of its chemical structure, including the precise geometry of the phenyl ring and the orientation of the two vinyl substituents and the hydroxyl group. The resulting data is typically archived in a standard format known as a Crystallographic Information File (CIF). numberanalytics.comnih.govgithub.io A CIF file contains all the necessary information about the crystal structure, including unit cell dimensions, space group, atomic coordinates, and displacement parameters. numberanalytics.comcam.ac.ukresearchgate.net Despite a thorough search of crystallographic databases, no public CIF data for this compound or its immediate synthetic precursors could be located, indicating that its single-crystal structure has likely not yet been determined or reported in the public domain.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze polycrystalline materials or powders. malvernpanalytical.comresearchgate.net Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The diffracted X-rays form a pattern of concentric cones, which are detected as a series of peaks at specific diffraction angles (2θ). govinfo.govgovinfo.gov This pattern serves as a unique "fingerprint" for a specific crystalline phase. forcetechnology.com

PXRD is instrumental for:

Identifying the crystalline phases present in a bulk sample. rms-foundation.ch

Determining the purity of a synthesized compound. researchgate.net

Analyzing phase transitions and solid-state reactions.

Quantifying the amounts of different crystalline phases in a mixture. researchgate.net

If a powder sample of this compound were synthesized, its PXRD pattern could be recorded and used as a reference for future batches. The pattern would consist of a series of peaks with characteristic positions and intensities. This reference pattern could then be compared against databases, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD), to confirm its identity. rsc.orgicdd.com As with SCXRD, no standard powder diffraction pattern for this compound is currently available in public databases.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as no experimental data is publicly available. The values are based on what could be expected for a small organic molecule.)

| Parameter | Hypothetical Value | Description |

| Empirical Formula | C₁₀H₁₀O | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 146.19 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic or Orthorhombic | A likely crystal system for a molecule of this type. |

| Space Group | P2₁/c or P2₁2₁2₁ | Common non-centrosymmetric or centrosymmetric space groups for organic molecules. |

| Unit Cell Dimensions | a = 8-12 Å, b = 5-10 Å, c = 12-18 Å, β = 90-105° | The dimensions of the basic repeating unit of the crystal lattice. |

| Volume | 900-1200 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.1-1.3 g/cm³ | The theoretical density derived from the crystal structure. |

| Diffraction Angles (2θ) | 10-40° (for Cu Kα) | The typical range where major peaks would appear in a powder diffraction pattern. rsc.org |

Hyphenated Spectroscopic Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. nih.govijarnd.com For a compound like this compound, which may be present in a complex matrix of synthetic byproducts or natural extracts, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for its identification and quantification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. restek.com In GC, a sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a long, thin capillary column. restek.com As each separated component elutes from the column, it enters the mass spectrometer. ijarnd.com The mass spectrometer ionizes the molecules (commonly through electron impact, EI), causing them to fragment in a reproducible manner. acdlabs.com The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which provides a unique chemical fingerprint for identification. acdlabs.commiamioh.edu

For this compound, analysis by GC-MS would likely require derivatization of the polar hydroxyl group (e.g., silylation) to increase its volatility and thermal stability, a common practice for analyzing phenols. mdpi.com The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound, along with characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suited for a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. eurl-pesticides.eu The separation occurs in the liquid phase, typically using high-performance liquid chromatography (HPLC). sigmaaldrich.com The eluent from the HPLC column is then introduced into the mass spectrometer through an interface that removes the solvent and ionizes the analyte, often using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov These methods typically result in less fragmentation than EI, often showing a prominent peak for the molecular ion (or a protonated/deprotonated version, [M+H]⁺ or [M-H]⁻). acdlabs.com Tandem mass spectrometry (LC-MS/MS) can be used to induce and analyze fragmentation, providing more detailed structural information. nih.govresearchgate.net

LC-MS would be an ideal method for the direct analysis of this compound without the need for derivatization. eurl-pesticides.eulcms.cz In a typical reverse-phase HPLC setup, this compound would be separated from other components, and the mass spectrometer would confirm its identity by its molecular weight.

Table 2: Predicted GC-MS (Electron Ionization) Fragmentation Data for this compound (Note: This table is hypothetical, based on established fragmentation patterns for phenols and styrenes, as specific experimental data for this compound is not available.)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Structure/Formula | Comments |

| 146 | Molecular Ion [M]⁺˙ | [C₁₀H₁₀O]⁺˙ | The intact ionized molecule. Its intensity may be moderate to low due to fragmentation. |

| 145 | [M-H]⁺ | [C₁₀H₉O]⁺ | Loss of a hydrogen radical, often from the vinyl group or ring. |

| 131 | [M-CH₃]⁺ | [C₉H₇O]⁺ | Loss of a methyl radical, likely via rearrangement (benzylic cleavage). |

| 118 | [M-C₂H₄]⁺˙ | [C₈H₆O]⁺˙ | Loss of ethylene (B1197577) from a vinyl group. |

| 117 | [M-CHO]⁺ | [C₉H₉]⁺ | Loss of a formyl radical (CHO), a characteristic fragmentation of phenols. |

| 91 | Tropylium ion | [C₇H₇]⁺ | A common fragment in compounds containing a benzyl (B1604629) moiety, formed through rearrangement. |

| 77 | Phenyl ion | [C₆H₅]⁺ | A common fragment indicating the presence of a benzene ring. acdlabs.com |

Theoretical and Computational Investigations of 3,4 Diethenylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on the electronic structure and reactivity of 3,4-Diethenylphenol.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Geometry

There are no available DFT studies that report on the ground state properties or optimized molecular geometry of this compound.

Ab Initio Methods for Excited State Properties and Spectroscopic Predictions

No research applying ab initio methods to determine the excited state properties or to provide spectroscopic predictions for this compound could be located.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO)

An FMO analysis, including calculations of HOMO-LUMO energies and their distribution for this compound, is not available in the current scientific literature.

Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)

There are no studies that have calculated reactivity descriptors such as Fukui functions or Molecular Electrostatic Potential (MEP) for this compound.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

No molecular dynamics simulations investigating the conformational and dynamic behavior of this compound have been published.

Elucidation of Reaction Mechanisms Through Computational Modeling

No computational studies elucidating the reaction mechanisms involving this compound were found.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. mdpi.comresearchgate.net This approach is particularly valuable for predicting the behavior of novel or less-studied monomers like this compound, as it can forecast properties without the need for extensive and time-consuming experimental synthesis and characterization. chemrxiv.org By building mathematical models based on molecular descriptors, QSPR can offer significant insights into a monomer's reactivity, polymerization tendencies, and the potential characteristics of the resulting polymer. nih.govplos.org For a bifunctional monomer such as this compound, which contains two reactive vinyl groups and a hydroxyl-substituted aromatic ring, QSPR can be instrumental in understanding the interplay between these functional components. nih.gov

The foundation of any QSPR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, a range of descriptors would be necessary to capture its unique electronic and topological features. The development of bifunctional monomers with specific polymerization behaviors relies on understanding the structure-property relationships that can be elucidated through these descriptors. nih.gov

Relevant descriptors can be categorized as follows:

Constitutional (1D) and Topological (2D) Descriptors: These are the simplest descriptors, derived from the 2D representation of the molecule. They include molecular weight, counts of specific atom types (e.g., oxygen), bond counts, and topological indices like the Randić or Wiener indices, which describe molecular branching and size. For this compound, these descriptors would encode basic information about its composition and the connectivity of the phenol (B47542) ring and the two vinyl side chains. While simple, 2D descriptors are widely used due to their straightforward calculation and have proven effective in many QSPR models. mdpi.com

Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include parameters like molecular surface area, volume, and shape indices. They are crucial for understanding how the molecule interacts with its environment, which is particularly important for predicting properties like solubility and intermolecular interactions that influence polymerization.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, such as Density Functional Theory (DFT), these are among the most powerful descriptors for predicting chemical reactivity. researchgate.netscielo.br Key quantum-chemical descriptors relevant to this compound include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a direct indicator of chemical reactivity and stability. sciforum.net

Mulliken Charges: These describe the partial charge distribution over the atoms in the molecule, identifying electropositive and electronegative sites. For this compound, this would highlight the reactivity of the vinyl groups' carbon atoms and the influence of the electron-donating hydroxyl group.

Electron Affinity and Ionization Potential: These relate to the ease of adding or removing an electron, respectively, and are fundamental to predicting behavior in redox reactions and radical polymerizations. arxiv.org

The table below summarizes key descriptor classes and their relevance to predicting the behavior of this compound.

| Descriptor Class | Specific Example | Relevance to this compound |

|---|---|---|

| Constitutional | Molecular Weight | Fundamental property influencing bulk characteristics like viscosity and diffusion. |

| Topological | Wiener Index | Describes molecular branching, affecting intermolecular forces and polymer entanglement. |

| Geometrical | Molecular Surface Area | Influences interactions with solvents and other monomers, affecting reaction kinetics. |

| Quantum-Chemical | HOMO-LUMO Gap | Indicates chemical stability and the energy required for electronic excitation, which is crucial for predicting reactivity. sciforum.net |

| Partial Atomic Charges | Identifies reactive sites on the vinyl groups and the phenolic ring for polymerization. | |

| Dipole Moment | Predicts polarity, influencing solubility and the nature of intermolecular interactions. rsc.org |

Once relevant descriptors are calculated, they can be used to build predictive models using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.netscielo.br These models create a mathematical equation that links the descriptors (independent variables) to a specific property (dependent variable).

Predictive Models for Chemical Reactivity: The chemical reactivity of this compound is complex due to its multiple functional groups. The two vinyl groups can undergo radical, cationic, or anionic polymerization, while the phenol group can influence the electronic properties of the benzene (B151609) ring and participate in other reactions like esterification or etherification. rsc.org

A typical QSPR model for predicting a reactivity parameter might take the form of a linear equation: Reactivity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

For radical polymerization, reactivity ratios, which describe how a monomer copolymerizes with others, can be predicted using quantum chemical descriptors. researchgate.net Studies on vinyl monomers have successfully used descriptors like LUMO energy, dipole moment, and atomic charges to model these ratios. researchgate.netscielo.br For this compound, such models could predict whether the two vinyl groups react at similar or different rates and how the molecule would incorporate into a polymer chain with other monomers like styrene (B11656) or acrylates. rsc.org

Predictive Models for Polymerization Tendencies: Beyond initial reactivity, QSPR models can predict broader polymerization tendencies. For a bifunctional monomer like this compound, a critical property is its tendency to form cross-linked networks. nih.gov This is analogous to the behavior of divinylbenzene, which is widely used as a cross-linking agent in the production of ion-exchange resins and other polymers. chemicalbook.in

Models can be developed to predict properties such as:

Rate of Polymerization: Machine learning models have been successfully used to predict propagation rate coefficients in radical polymerization for a wide range of monomers by correlating them with basic molecular properties. rsc.org

Polymer Properties: QSPR can also forecast the properties of the final polymer, such as its glass transition temperature (Tg) or refractive index, based on the structure of the monomer. dntb.gov.uaresearchgate.net

Volume Change upon Polymerization: The volumetric shrinkage during polymerization is a critical parameter in many applications, and QSPR models have been developed for epoxides and methacrylates that link this property to descriptors related to monomer reactivity. nih.gov

The following interactive table illustrates a hypothetical QSPR model for predicting a polymerization property of this compound, based on established principles.

| Predicted Property | Model Equation | Key Descriptors | Significance |

|---|---|---|---|

| Cross-linking Propensity | log(CL) = 0.5 - 0.2* (HOMO-LUMO Gap) + 1.5* (Qc=c) | HOMO-LUMO Gap (eV), Average Charge on Vinyl Carbons (Qc=c) | A smaller energy gap and higher partial charge on the vinyl groups would predict a higher tendency to cross-link. |

| Polymerization Rate (kp) | kp = 120 + 25* (Dipole Moment) - 5* (Steric Hindrance Index) | Dipole Moment (Debye), Steric Hindrance Index | Higher polarity could increase reactivity, while greater steric hindrance around the vinyl groups would decrease it. |

By leveraging these computational approaches, the behavior of this compound can be systematically investigated, enabling the rational design of new polymers with tailored properties and accelerating materials development. arxiv.org

Chemical Reactivity and Polymerization of 3,4 Diethenylphenol

Reaction Chemistry of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring imparts acidic properties and serves as a site for various functionalization reactions. Its reactivity is characteristic of phenols, allowing for modifications that can alter the molecule's physical and chemical properties. nih.gov

The hydroxyl group of 3,4-Diethenylphenol can be readily converted into esters and ethers through well-established synthetic protocols. These reactions are crucial for protecting the hydroxyl group or for introducing new functionalities into the molecule. nih.gov

Esterification: Phenolic esters are typically formed by reacting the phenol (B47542) with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. For this compound, this would result in the formation of a phenyl ester while preserving the vinyl groups for subsequent polymerization.

Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride or a carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. This functionalization can be used to introduce a variety of alkyl or aryl groups. mdpi.com

| Reaction Type | Reagent | Typical Catalyst/Base | Product Functional Group |

|---|---|---|---|

| Esterification | Acetyl Chloride | Pyridine | Acetate Ester |

| Esterification | Acetic Anhydride | Sodium Acetate | Acetate Ester |

| Etherification | Methyl Iodide | Potassium Carbonate | Methyl Ether |

| Etherification | Benzyl (B1604629) Bromide | Sodium Hydride | Benzyl Ether |

The phenolic group is susceptible to oxidation. ufjf.br Oxidation of phenols can lead to the formation of quinones or can result in oxidative coupling reactions to form polyphenolic structures. The specific outcome depends on the oxidant used and the reaction conditions. An oxidation-reduction reaction involves the transfer of electrons between two species. libretexts.org The substance that loses electrons is oxidized, while the substance that gains electrons is reduced. cgc.edu

In the context of this compound, oxidation could potentially lead to a substituted benzoquinone. The oxidation state of an atom in a molecule can be determined by a set of rules; for example, atoms in their elemental state have an oxidation number of 0, while in compounds, oxygen is typically -2 and hydrogen is +1. github.io The process of oxidation results in an increase in the oxidation number. github.io Conversely, reduction of the aromatic ring of a phenol is a more challenging transformation, typically requiring harsh conditions such as high-pressure hydrogenation over a metal catalyst.

Functionalization Reactions (e.g., Esterification, Etherification)

Reactivity of the Ethenyl Moieties in this compound

The two vinyl groups on the aromatic ring are centers of high electron density, making them reactive towards electrophiles and radicals. Their presence allows for a variety of addition and polymerization reactions.

The ethenyl groups of this compound undergo addition reactions typical of alkenes.

Electrophilic Addition: In an electrophilic addition reaction, the π bond of the alkene acts as a nucleophile, attacking an electrophile. libretexts.org For instance, the reaction with hydrogen halides (HX) would proceed via a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the addition (Markovnikov's rule). Given the structure of this compound, the addition of a proton to the terminal carbon of a vinyl group would generate a benzylic carbocation, which is stabilized by resonance with the aromatic ring. The subsequent attack by the halide anion completes the addition. libretexts.org

Radical Addition: In the presence of radical initiators (e.g., peroxides), hydrogen bromide can add to the vinyl groups via a radical mechanism. arxiv.org This pathway proceeds through a more stable radical intermediate, leading to the anti-Markovnikov product where the bromine atom attaches to the terminal carbon of the original double bond.

| Reagent | Conditions | Mechanism | Predicted Major Product Structure |

|---|---|---|---|

| HBr | No peroxides | Electrophilic Addition | 3-(1-Bromoethyl)-4-ethenylphenol |

| HBr | Peroxides, heat/UV | Radical Addition | 3-(2-Bromoethyl)-4-ethenylphenol |

| Br₂ | Inert solvent (e.g., CH₂Cl₂) | Electrophilic Addition | 3-(1,2-Dibromoethyl)-4-ethenylphenol |

Cycloaddition reactions are processes in which two unsaturated molecules combine to form a cyclic product in a single step. libretexts.org The vinyl groups in this compound can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. msu.edu This would involve reacting this compound with a conjugated diene to form a substituted cyclohexene (B86901) ring.

Given the presence of two vinyl groups, intramolecular reactions or cyclopolymerization can also occur under certain conditions. Cyclopolymerization is a process where a monomer with two or more polymerizable double bonds undergoes an alternating sequence of intramolecular (cyclization) and intermolecular (chain growth) steps to form a polymer containing cyclic structures in the main chain.

Electrophilic and Radical Addition Reactions to Vinyl Groups

Homo- and Copolymerization of this compound

The presence of two vinyl groups makes this compound a potent monomer for creating cross-linked polymer networks. Its polymerization behavior is analogous to that of other divinyl monomers, such as divinylbenzene.

Homopolymerization: The homopolymerization of this compound, typically initiated by radical initiators, would lead to the formation of a highly cross-linked, three-dimensional network. In this process, both vinyl groups on a single monomer unit can react, connecting multiple growing polymer chains. The resulting polymer would be expected to be an insoluble and infusible thermoset material, valued for its thermal and mechanical stability. The phenolic hydroxyl groups would remain as pendant functional groups within this network, offering sites for further chemical modification of the final polymer.

Copolymerization: this compound can be copolymerized with other monovinyl monomers, such as styrene (B11656), methyl methacrylate, or acrylonitrile. copoldb.jpmdpi.com In these reactions, it acts as a cross-linking agent. Even small amounts of this compound incorporated into a linear polymer chain can form bridges between chains, drastically altering the material's properties. This cross-linking increases the polymer's molecular weight, glass transition temperature, solvent resistance, and mechanical strength. The reactivity ratios of this compound and the comonomer determine the distribution of monomer units in the final copolymer. tulane.edu For instance, copolymerization with a monomer M1 would involve four distinct propagation reactions, each with its own rate constant (k11, k12, k21, k22). copoldb.jp

The resulting functional copolymers, which contain reactive phenolic hydroxyl groups, are valuable for applications requiring subsequent chemical modification, such as the attachment of biomolecules or the synthesis of ion-exchange resins.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization of this compound proceeds through the typical stages of a chain-reaction mechanism: initiation, propagation, and termination. mdpi.com This process is initiated by a free-radical-forming reagent, and because the monomer possesses two vinyl groups, it can lead to the formation of crosslinked polymer networks. mcmaster.cascielo.org.mx

Initiation: The process begins when an initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals (I•). This radical then adds to one of the vinyl groups of a this compound monomer (M) to form a monomer radical (M•). mcmaster.ca

Propagation: The newly formed monomer radical attacks another monomer, adding to one of its vinyl groups. This step rapidly extends the polymer chain. mdpi.com Since this compound is a divinyl monomer, the growing chain will contain pendant vinyl groups. These pendant groups can also react with a growing radical chain, leading to branching and the formation of a crosslinked, three-dimensional network. cardiff.ac.uk

Termination: The growth of a polymer chain is halted through termination, which typically occurs by combination or disproportionation of two radical chain ends. mcmaster.ca

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) can be employed. mdpi.com These methods are advantageous for synthesizing well-defined polymers from vinyl monomers. scispace.com

RAFT Polymerization: This technique involves a conventional radical initiator and a RAFT agent (a thiocarbonylthio compound). The RAFT agent reversibly transfers between active (radical) and dormant (thiocarbonylthio-capped) polymer chains. This process allows for the simultaneous growth of all polymer chains, leading to polymers with low dispersity. scispace.com For a divinyl monomer like this compound, RAFT can delay the onset of gelation and produce more homogeneous networks compared to conventional free-radical polymerization. nsf.gov

ATRP: In ATRP, the polymerization is controlled by a reversible redox process catalyzed by a transition metal complex (e.g., a copper-ligand complex). This process maintains a low concentration of active radical species by establishing an equilibrium between active propagating radicals and dormant alkyl halide species. nsf.gov Like RAFT, ATRP can be used to synthesize well-defined linear or branched polymers from this compound before significant crosslinking occurs. The controlled nature of ATRP allows for the creation of more uniform network structures. mdpi.com

| Technique | Key Components | Control Mechanism | Potential Polymer Architecture | Primary Advantages |

|---|---|---|---|---|

| Free Radical Polymerization | Monomer, Radical Initiator | Uncontrolled chain reaction | Highly branched, crosslinked networks | Simple, rapid polymerization |

| RAFT Polymerization | Monomer, Initiator, RAFT Agent | Reversible chain transfer | Linear, branched, or controlled networks with low dispersity | Good control over molecular weight; tolerance to many functional groups |

| ATRP | Monomer, Initiator, Transition Metal Catalyst/Ligand | Reversible deactivation of radicals | Linear, branched, star, or controlled networks with low dispersity | Well-defined polymers; precise control over architecture |

Condensation Polymerization Routes Involving Phenolic Functionality

The phenolic hydroxyl (-OH) group on the this compound molecule allows it to act as a monomer in condensation polymerization, also known as step-growth polymerization. libretexts.org This type of reaction involves the joining of monomers with the elimination of a small molecule, such as water. rsc.org

For instance, this compound could be reacted with a dicarboxylic acid or its derivative (like an acyl chloride) to form a polyester (B1180765). libretexts.org In this scenario, the hydroxyl group of the phenol reacts with the carboxylic acid group, forming an ester linkage and eliminating water. If this reaction is carried out with a bifunctional comonomer, a linear polymer chain can be formed, with the diethenylphenol units incorporated into the backbone.

Another classic example of condensation polymerization involving phenols is the formation of phenol-formaldehyde resins (like Bakelite). aakash.ac.inbritannica.com this compound could theoretically react with formaldehyde (B43269) under acidic or basic conditions. The formaldehyde would form methylene (B1212753) bridges between the phenol rings, creating a crosslinked thermoset polymer. rsc.orge3s-conferences.org The presence of the two vinyl groups would add further complexity and potential for crosslinking to the final resin structure.

Influence of Reaction Conditions on Resultant Polymer Architecture and Morphology

The final architecture and morphology of polymers derived from this compound are highly dependent on the reaction conditions. numberanalytics.com Key parameters include monomer concentration, temperature, solvent, and initiator/catalyst type.

Monomer Concentration: In radical polymerization, higher monomer concentrations generally lead to higher polymerization rates and favor intermolecular crosslinking over intramolecular cyclization, resulting in a more densely crosslinked network and an earlier gel point. cardiff.ac.ukmdpi.com

Temperature: Increasing the temperature typically increases the rate of initiator decomposition and propagation. mcmaster.ca In condensation polymerization, higher temperatures are often required to drive the reaction and remove the small molecule byproduct. e3s-conferences.org Temperature can also affect phase separation during polymerization, influencing the final morphology, such as the formation of porous structures. mdpi.comengconfintl.org

Catalyst/Initiator: The choice and concentration of the initiator (in radical polymerization) or catalyst (in condensation or controlled radical polymerization) directly impact the polymerization rate and the number of growing chains, thereby influencing the molecular weight and network density. uni-halle.de

Solvent: The solvent can affect the solubility of the growing polymer chains. In a "good" solvent, polymer chains are expanded, which can favor intermolecular reactions. In a "poor" solvent, chains may collapse into globules, promoting intramolecular reactions. This interplay influences the final polymer topology. numberanalytics.com

| Condition | Effect on Polymerization | Impact on Architecture/Morphology |

|---|---|---|

| Increasing Monomer Concentration | Increases polymerization rate; favors intermolecular reactions. | Higher crosslink density; earlier gelation. mdpi.com |

| Increasing Temperature | Increases reaction rates (initiation, propagation). | Can affect polymer solubility and phase separation, leading to varied morphologies (e.g., porous vs. dense). engconfintl.org |

| Choice of Solvent | Affects chain conformation and solubility. | Good solvents promote expanded chains; poor solvents promote collapsed globules, influencing intra- vs. intermolecular reactions. numberanalytics.com |

| Use of Crosslinker (Divinyl Monomer) | Introduces branch points and network formation. | Leads to the formation of thermoset, insoluble polymer networks. scielo.org.mx |

Post-Polymerization Modification of this compound-Derived Polymers

Polymers synthesized from this compound are excellent candidates for post-polymerization modification due to their inherent reactive functional groups: the pendant phenolic hydroxyl groups and potentially unreacted pendant vinyl groups. beilstein-journals.orgsemanticscholar.org This approach allows for the creation of a diverse range of functional materials from a single parent polymer. nih.gov

Modification of the Phenolic Group: The acidic proton of the hydroxyl group can be removed, and the resulting phenoxide can act as a nucleophile. This allows for reactions like etherification (e.g., Williamson ether synthesis) or esterification to attach a wide variety of functional side chains. Recently, phenol-yne "click" reactions have also been developed, where phenols are reacted with activated alkynes to graft on functional groups under mild conditions. rsc.org

Modification of Pendant Vinyl Groups: If the initial polymerization is controlled to produce a linear or lightly branched polymer, a significant number of pendant vinyl groups will remain. rug.nl These groups are highly amenable to "click" chemistry, particularly the radical-mediated thiol-ene reaction. beilstein-journals.orgwiley-vch.de This reaction is highly efficient and can be initiated by UV light or heat, allowing for the quantitative attachment of thiol-containing molecules to the polymer backbone under mild conditions. rsc.org This strategy can be used to tune surface properties or attach specific ligands.

Applications of 3,4 Diethenylphenol in Advanced Materials Science Research

Synthesis of High-Performance Polymer Resins and Composites

There is currently no available research data detailing the synthesis of high-performance polymer resins or composites specifically using 3,4-Diethenylphenol as a monomer or precursor.

Thermosetting Matrices and Cross-Linked Networks

The presence of two vinyl groups in this compound theoretically allows it to act as a cross-linking agent, forming a rigid, three-dimensional thermoset network upon polymerization. Thermosetting resins are known for their high thermal stability, chemical resistance, and structural integrity. lqa.com Phenolic resins, a broad class of thermosets, are used in various applications, from electrical components to composite binders. wikipedia.org However, specific studies on the curing mechanisms, network properties, and performance of thermosetting matrices derived from this compound are not present in the reviewed literature.

Fabrication of Advanced Composite Materials with this compound Components

Advanced composite materials combine a reinforcement phase (like carbon or glass fibers) with a polymer matrix to achieve superior properties such as high strength-to-weight ratio. wikipedia.org While thermosets like epoxy and polyester (B1180765) are commonly used as matrices, mdpi.com there is no documented research on the fabrication or performance of advanced composites using a matrix based on this compound. Consequently, no data on the mechanical, thermal, or chemical resistance properties of such composites can be presented.

Precursors for Functional Polymeric Materials

The functionalization of polymers to impart specific properties is a key area of materials science. While precursor molecules are crucial for this process, nih.gov the use of this compound for creating the functional polymers detailed below is not described in existing research.

Optically Active Polymers and Their Research Applications

Optically active polymers, which can rotate the plane of polarized light, are of interest for applications in chiral separations and sensors. mdpi.com The synthesis of such polymers often involves incorporating chiral monomers or using chiral catalysts. There is no evidence in the scientific literature to suggest that this compound has been used as a precursor for creating optically active polymers.

Polymers with Tailored Electrical and Electronic Properties

Conducting polymers are a significant class of materials with applications in electronics, sensors, and energy storage. mdpi.com The electrical properties of polymers are determined by their molecular structure, particularly the presence of conjugated π-systems. While polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) are extensively studied for their conductivity, frontiersin.orgresearchgate.net there are no reports on the synthesis or electrical characterization of polymers derived from this compound. Therefore, no data on their conductivity, dielectric properties, or potential applications in electronic devices is available.

Surface Modification and Coating Applications in Materials Research

Surface modification is employed to alter the surface properties of a material, such as wettability, adhesion, or biocompatibility, without changing its bulk properties. researchgate.netiaea.org This can be achieved by applying a thin polymer coating. While various functional polymers are used for this purpose, the application of polymers based on this compound for surface modification or as a coating material in research settings has not been documented.

Monomeric and Oligomeric Intermediates in Specialized Organic Synthesis Research

In the realm of specialized organic synthesis, this compound can serve as a valuable monomeric and oligomeric intermediate. Its bifunctional nature, with two vinyl groups, allows it to be a building block for more complex molecular structures and polymers.

As a monomer, this compound can be polymerized to create unique polymer architectures. The synthesis of polymers and oligomers from vinylphenols is a subject of ongoing research. researchgate.net For instance, the phenolic hydroxyl group in related phenolic silanes is known to be unstable and can react with alkoxysilyl or acyloxysilyl groups, leading to the formation of oligomers and polymers. justia.com This reactivity can be controlled by blocking the phenolic group, which prevents this transesterification and allows for more controlled polymerization or further functionalization. justia.com

The formation of oligomeric intermediates is a key step in many polymerization processes. In the context of polyphenylene ether synthesis, it has been noted that polyphenylene ethers can exist as oligomers or high polymers. google.com While the direct polymerization of some divinylphenols may lead to cross-linked structures rather than linear polymers, the controlled synthesis of oligomers is a potential area of application for this compound. google.com

Q & A

Q. What are the critical safety protocols for handling 3,4-Diethenylphenol in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Emergency Measures : Ensure eyewash stations and safety showers are accessible. In case of skin contact, wash immediately with soap and water .

- Waste Disposal : Classify waste as hazardous and follow local regulations for disposal .

Note: These protocols are extrapolated from structurally similar compounds (e.g., 3,4-Ethylenedioxythiophene) due to limited direct data on this compound.

Q. Which analytical methods are recommended for quantifying the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use High-Performance Liquid Chromatography (HPLC) with UV detection for purity analysis, referencing methods for phenolic analogs .

- Spectroscopy : Employ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm molecular structure .

- Mass Spectrometry : Couple with Gas Chromatography (GC-MS) for trace impurity detection .

Validation: Calibrate instruments using certified reference materials (e.g., NIST standards) .

Q. How should researchers design experiments to assess acute toxicity profiles of this compound?

- Methodological Answer :

- In Vitro Models : Use cell lines (e.g., HepG2 for hepatotoxicity) to evaluate cytotoxicity at varying concentrations .

- In Vivo Studies : Conduct acute oral toxicity tests in rodent models, adhering to OECD Guideline 423 .

- Data Collection : Measure biomarkers like oxidative stress markers (e.g., glutathione levels) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation kinetics of this compound across studies?

- Methodological Answer :

- Variable Isolation : Systematically test environmental factors (pH, temperature, UV exposure) to identify key degradation drivers .

- Advanced Analytics : Use LC-MS/MS to identify degradation byproducts and propose reaction pathways .

- Meta-Analysis : Compare experimental conditions (e.g., solvent systems, catalyst use) from conflicting studies to isolate discrepancies .

Q. What strategies optimize the synthesis of this compound to maximize yield and minimize side reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts for cross-coupling reactions, optimizing ligand-to-metal ratios .

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction time/temperature dynamically .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to remove reactive intermediates .

Q. What regulatory challenges arise when conducting multinational studies on this compound?

- Methodological Answer :

- Compliance Mapping : Cross-reference TSCA (U.S.), REACH (EU), and KECL (Korea) classifications to ensure alignment .

- Documentation : Maintain detailed records of hazard classifications, Safety Data Sheets (SDS), and disposal protocols for audits .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.